molecular formula C7H11N3O2S B14285648 Cyanamide, [3-(dimethoxymethyl)-2-thiazolidinylidene]- CAS No. 160314-52-3

Cyanamide, [3-(dimethoxymethyl)-2-thiazolidinylidene]-

Cat. No.: B14285648
CAS No.: 160314-52-3
M. Wt: 201.25 g/mol
InChI Key: LREYROGMECYVRN-UHFFFAOYSA-N
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Description

Cyanamide, [3-(dimethoxymethyl)-2-thiazolidinylidene]- is a unique organic compound characterized by its thiazolidinylidene and cyanamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyanamide, [3-(dimethoxymethyl)-2-thiazolidinylidene]- typically involves the reaction of thiazolidine derivatives with cyanamide under controlled conditions. One common method includes the use of cyanogen bromide (BrCN) as a reagent to facilitate the electrophilic cyanation of secondary amines . The reaction conditions often require an inert atmosphere and specific temperature control to ensure the desired product formation.

Industrial Production Methods

Industrial production of Cyanamide, [3-(dimethoxymethyl)-2-thiazolidinylidene]- may involve the hydrolysis of calcium cyanamide, which is prepared from calcium carbide via the Frank-Caro process . This method allows for large-scale production, making the compound readily available for various applications.

Chemical Reactions Analysis

Types of Reactions

Cyanamide, [3-(dimethoxymethyl)-2-thiazolidinylidene]- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in reactions involving Cyanamide, [3-(dimethoxymethyl)-2-thiazolidinylidene]- include cyanogen bromide (BrCN) for cyanation reactions and various oxidizing or reducing agents for oxidation and reduction reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

Cyanamide, [3-(dimethoxymethyl)-2-thiazolidinylidene]- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Cyanamide, [3-(dimethoxymethyl)-2-thiazolidinylidene]- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing its biological and chemical activities. For example, it can act as an electrophilic cyanation agent, facilitating the transfer of cyanide groups to other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyanamide, [3-(dimethoxymethyl)-2-thiazolidinylidene]- is unique due to its specific thiazolidinylidene and cyanamide functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in synthetic chemistry and other fields.

Properties

CAS No.

160314-52-3

Molecular Formula

C7H11N3O2S

Molecular Weight

201.25 g/mol

IUPAC Name

[3-(dimethoxymethyl)-1,3-thiazolidin-2-ylidene]cyanamide

InChI

InChI=1S/C7H11N3O2S/c1-11-7(12-2)10-3-4-13-6(10)9-5-8/h7H,3-4H2,1-2H3

InChI Key

LREYROGMECYVRN-UHFFFAOYSA-N

Canonical SMILES

COC(N1CCSC1=NC#N)OC

Origin of Product

United States

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